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Compound of Interest

Compound Name: Oleoyl proline

Cat. No.: B609731 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Oleoyl proline, with CAS number 107432-37-1, is an N-acyl amine that has garnered interest

in the scientific community for its potential role in nociception and its interactions with the

endocannabinoid system. Structurally, it is composed of an oleoyl group attached to a proline

amino acid residue. This lipoamino acid has been identified as an endogenous molecule in

mammalian brain tissue and its levels are modulated in response to pain stimuli, suggesting its

involvement in pain signaling pathways. This technical guide provides a comprehensive

overview of the current research on Oleoyl proline, including its chemical properties, biological

activity, and relevant experimental protocols.

Chemical and Physical Properties
Oleoyl proline is a lipophilic molecule with surfactant properties. Its chemical and physical

characteristics are summarized in the table below.
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Property Value Source

CAS Number 107432-37-1 [1][2][3][4][5]

Molecular Formula C23H41NO3

Molecular Weight 379.59 g/mol

IUPAC Name

(2S)-1-[(9Z)-octadec-9-

enoyl]pyrrolidine-2-carboxylic

acid

Synonyms
N-Oleoyl-L-proline, Oleoyl-L-

proline

Appearance Solid powder

Purity ≥95%

Solubility

Soluble in DMF (10 mg/ml),

DMSO (12 mg/ml), and

Ethanol (12 mg/ml). Sparingly

soluble in aqueous solutions;

soluble in a 1:4 solution of

Ethanol:PBS (pH 7.2) at 200

µg/ml.

Critical Micelle Concentration

(CMC)
4.8 µM

Biological Activity and Mechanism of Action
Current research indicates that Oleoyl proline's biological activity is primarily linked to the

endocannabinoid system and pain modulation. It is a substrate for Fatty Acid Amide Hydrolase

(FAAH), a key enzyme responsible for the degradation of endocannabinoids like anandamide.

Role in Nociception
In a preclinical model of pain, the levels of Oleoyl proline were found to be significantly altered

in the lumbar spinal cord of mice. Specifically, in mice lacking the FAAH enzyme (FAAH KO

mice), which exhibit a complex pain phenotype, baseline levels of N-oleoyl proline were
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elevated. Following the administration of capsaicin, a TRPV1 agonist that induces pain, the

levels of N-oleoyl proline were decreased in the spinal cord of both wild-type and FAAH KO

mice. This suggests that Oleoyl proline is an endogenous lipid that is dynamically regulated

during nociceptive processing.

The study by Carey et al. (2016) revealed a pro-nociceptive phenotype in FAAH KO mice when

challenged with capsaicin, which was associated with altered levels of several N-acyl amino

acids, including Oleoyl proline. This suggests a complex interplay between FAAH, N-acyl

amino acids, and pain perception.

Interaction with TRPV Receptors
While direct interaction of Oleoyl proline with TRPV1 has not been definitively quantified,

studies on structurally related N-acyl amides provide strong evidence for the involvement of this

class of molecules with TRPV channels. A screening of a library of over 70 N-acyl amides

demonstrated that various members of this family can activate or inhibit TRPV1-4 receptors.

Notably, N-docosahexaenoyl proline, a close structural analog of Oleoyl proline, was identified

as a TRPV1 antagonist. This finding strongly suggests that Oleoyl proline may also interact

with TRPV1, potentially modulating its activity in the context of pain signaling. Further research

is required to fully elucidate the specific effects and potency of Oleoyl proline on TRPV1 and

other TRPV channels.

Surfactant Properties
With a critical micelle concentration (CMC) of 4.8 µM, Oleoyl proline exhibits surfactant

properties, meaning it can form micelles in aqueous solutions. This characteristic may influence

its biological activity by affecting its distribution, transport, and interaction with cell membranes

and membrane-bound proteins.

Quantitative Data
The following table summarizes the available quantitative data for Oleoyl proline.
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Parameter Value
Species/Syste
m

Method Source

Critical Micelle

Concentration

(CMC)

4.8 µM In vitro Not specified

Spinal Cord

Levels (Vehicle)
~1.5 pmol/mg FAAH KO Mice LC-MS/MS

Spinal Cord

Levels (Vehicle)
~0.5 pmol/mg Wild-Type Mice LC-MS/MS

Spinal Cord

Levels

(Capsaicin)

~0.25 pmol/mg FAAH KO Mice LC-MS/MS

Spinal Cord

Levels

(Capsaicin)

~0.1 pmol/mg Wild-Type Mice LC-MS/MS

Experimental Protocols
This section provides detailed methodologies for key experiments cited in the research of

Oleoyl proline.

Synthesis of N-Oleoyl-L-proline
A general method for the synthesis of N-acyl amino acids, which can be adapted for N-Oleoyl-

L-proline, is the Schotten-Baumann reaction.

Materials: L-proline, Oleoyl chloride, Sodium hydroxide (or another suitable base),

Dichloromethane (or another suitable organic solvent), Hydrochloric acid, Saturated sodium

bicarbonate solution, Brine, Anhydrous magnesium sulfate.

Procedure:

Dissolve L-proline in an aqueous solution of sodium hydroxide.
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Cool the solution in an ice bath.

Add Oleoyl chloride dissolved in an organic solvent (e.g., dichloromethane) dropwise to

the cooled amino acid solution with vigorous stirring.

Continue stirring for 2-3 hours at room temperature.

Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated

sodium bicarbonate solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent

under reduced pressure to yield the crude N-Oleoyl-L-proline.

The product can be further purified by column chromatography on silica gel.

In Vivo Pain Behavior Assays
The following protocols are based on the methods described by Carey et al. (2016).

Nocifensive Behavior (Capsaicin Test):

Acclimate mice to the testing environment.

Inject capsaicin (e.g., 1 µg in 10 µl) subcutaneously into the plantar surface of the hind

paw.

Immediately after injection, place the mouse in an observation chamber.

Record the cumulative time the animal spends licking, flinching, or biting the injected paw

over a defined period (e.g., 5 minutes).

Thermal Hyperalgesia (Hargreaves Test):

Place mice in individual plexiglass chambers on a heated glass floor and allow them to

acclimate.

A radiant heat source is positioned under the glass floor, targeting the plantar surface of

the hind paw.
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Activate the heat source and measure the latency for the mouse to withdraw its paw.

A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.

Repeat the measurement multiple times with sufficient intervals between trials.

Mechanical Allodynia (von Frey Test):

Place mice in individual chambers with a wire mesh floor and allow them to acclimate.

Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind

paw.

A positive response is recorded when the mouse briskly withdraws its paw.

The 50% paw withdrawal threshold is determined using the up-down method.

Lipidomics Analysis of N-Acyl Amino Acids
This protocol provides a general workflow for the extraction and quantification of N-acyl amino

acids from biological tissues, based on methods used in the field.

Tissue Homogenization and Lipid Extraction:

Homogenize frozen tissue samples in a suitable solvent system, such as 2:1:1

chloroform:methanol:Tris buffer (pH 8.0), containing an internal standard (e.g., a

deuterated N-acyl amino acid).

Vortex the homogenate and centrifuge to separate the layers.

Collect the lower organic phase containing the lipids.

Dry the lipid extract under a stream of nitrogen.

Solid-Phase Extraction (SPE) for Enrichment:

Reconstitute the dried lipid extract in a suitable solvent.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609731?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Use a multi-step SPE procedure to enrich for N-acyl amino acids. This may involve

sequential use of different SPE cartridges (e.g., anion exchange, reverse phase).

LC-MS/MS Analysis:

Reconstitute the enriched sample in an appropriate solvent for liquid chromatography-

tandem mass spectrometry (LC-MS/MS) analysis.

Separate the N-acyl amino acids using a reverse-phase HPLC column with a suitable

gradient of mobile phases (e.g., water and acetonitrile with formic acid or ammonium

acetate).

Detect and quantify the N-acyl amino acids using a mass spectrometer operating in

multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for

each analyte and the internal standard are monitored.

In Vitro Calcium Imaging Assay for TRPV1 Activity
This protocol is adapted from the study by Brown et al. (2014) for assessing the activity of N-

acyl amides on TRPV receptors.

Cell Culture and Transfection:

Culture HEK293 cells in appropriate media.

Transfect the cells with a plasmid encoding the target TRPV channel (e.g., TRPV1).

Calcium Imaging:

Plate the transfected cells onto a suitable imaging plate (e.g., 96-well black-walled plate).

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the

manufacturer's instructions.

Wash the cells to remove excess dye.

Acquire baseline fluorescence readings using a fluorescence plate reader or a microscope

equipped for ratiometric calcium imaging.
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Add Oleoyl proline at various concentrations to the wells.

To test for antagonistic activity, pre-incubate the cells with Oleoyl proline before adding a

known TRPV1 agonist (e.g., capsaicin).

Record the changes in intracellular calcium concentration by monitoring the fluorescence

intensity over time.

Analyze the data to determine the effect of Oleoyl proline on baseline calcium levels and

on the response to the agonist.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the known relationships and

experimental workflows related to Oleoyl proline research.
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Caption: Putative signaling pathway of Oleoyl proline in nociception.
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Caption: Experimental workflow for in vivo pain behavior assessment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.researchgate.net/publication/264866447_Novel_endogenous_N-acyl_amides_activate_TRPV1-4_receptors_BV-2_microglia_and_are_regulated_in_brain_in_an_acute_model_of_inflammation
https://www.fpharm.uniba.sk/fileadmin/faf/Pracoviska-subory/KFCHL/ENG/lectures/Physical_Chemistry/Exercise_9_Critical_micelle_concentration_of_ionic_surfactants_01.pdf
https://www.benchchem.com/product/b609731#oleoyl-proline-cas-number-107432-37-1-research
https://www.benchchem.com/product/b609731#oleoyl-proline-cas-number-107432-37-1-research
https://www.benchchem.com/product/b609731#oleoyl-proline-cas-number-107432-37-1-research
https://www.benchchem.com/product/b609731#oleoyl-proline-cas-number-107432-37-1-research
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b609731?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609731?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

